

difference between 4-Chloro-2-methoxy-5-methylaniline and cresidine derivatives

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 4-Chloro-2-methoxy-5-methylaniline

CAS No.: 637-61-4

Cat. No.: B1142042

[Get Quote](#)

Technical Guide: 4-Chloro-2-methoxy-5-methylaniline vs. Cresidine Derivatives Structural Divergence, Synthetic Pathways, and Toxicological Profiles

Executive Summary

This technical guide delineates the critical distinctions between **4-Chloro-2-methoxy-5-methylaniline** (CAS 6376-14-3) and its parent class, the Cresidine derivatives (specifically p-Cresidine, CAS 120-71-8). While p-cresidine serves as a foundational intermediate for water-soluble food dyes (e.g., Allura Red AC), the introduction of a chlorine atom at the C4 position fundamentally alters the molecule's electronic landscape, solubility profile, and metabolic fate. This guide analyzes these differences to assist researchers in optimizing azo-coupling protocols and navigating the distinct toxicological risks associated with chlorinated aniline derivatives.

Part 1: Structural & Electronic Landscape

The core difference lies in the substitution pattern of the benzene ring. p-Cresidine acts as the nucleophilic "coupling component" or the "diazo component" depending on the synthesis, but its reactivity is governed by the electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups.

1.1 Comparative Architecture

Feature	p-Cresidine (Parent)	4-Chloro-2-methoxy-5-methylaniline
IUPAC Name	2-Methoxy-5-methylaniline	4-Chloro-2-methoxy-5-methylaniline
CAS Number	120-71-8	6376-14-3
Molecular Weight	137.18 g/mol	171.62 g/mol
C4 Position	Unsubstituted (Hydrogen)	Chlorinated (-Cl)
Electronic Effect	Electron-rich ring (Activated)	Deactivated at C4; Inductive withdrawal by Cl
Primary Application	Food Dyes (Water Soluble)	Industrial Pigments (Insoluble, Lightfast)

1.2 The "Blocking" Effect

In p-cresidine, the C4 position (para to the amine) is electronically active and susceptible to electrophilic attack or metabolic oxidation. In the 4-chloro derivative, this position is sterically and electronically blocked.

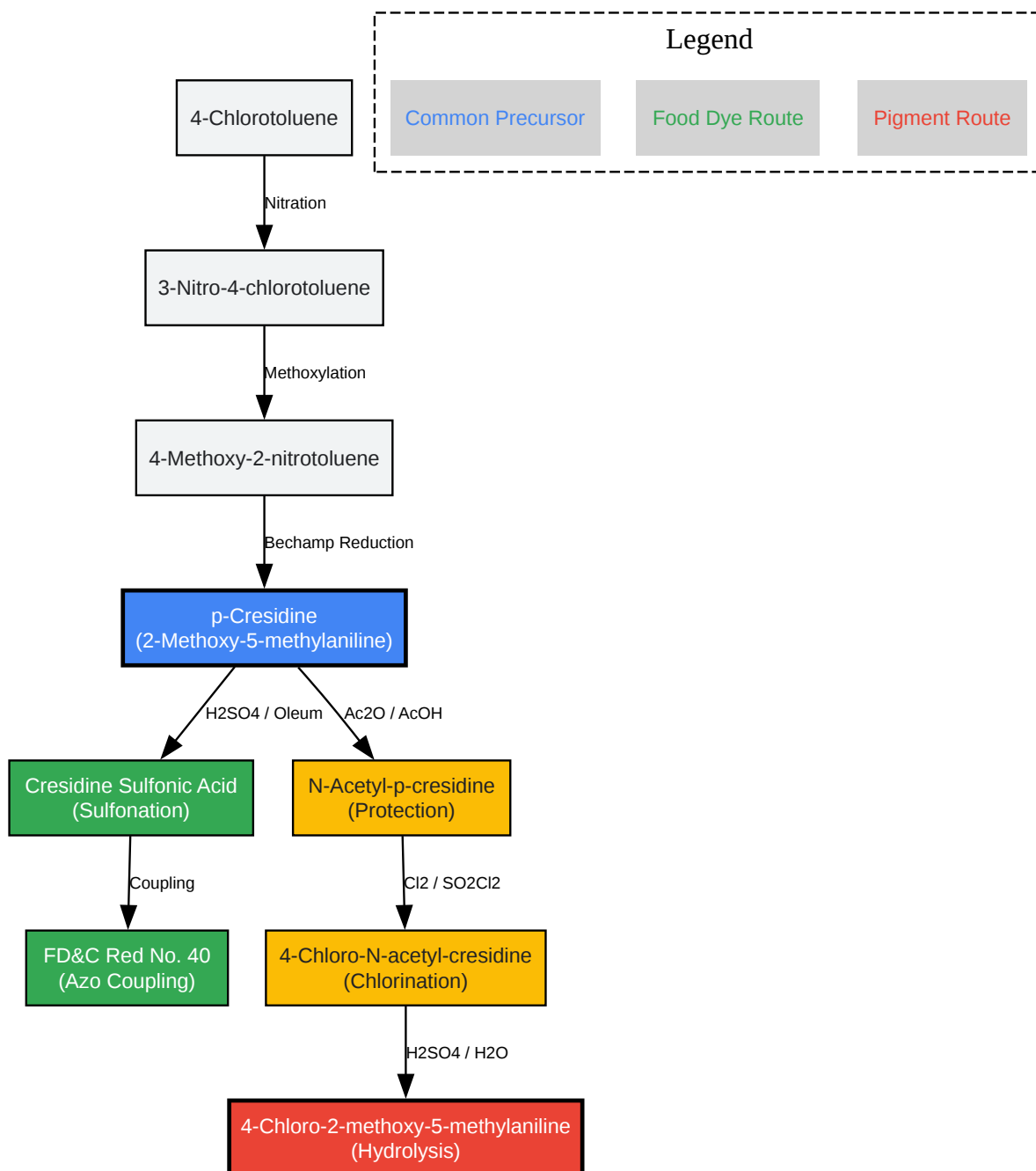
- **Synthesis Implication:** The chlorine atom forces subsequent azo coupling to occur at the ortho position relative to the amine (if used as a coupler) or stabilizes the diazonium salt (if used as a diazo component).
- **Stability:** The -Cl substituent increases lipophilicity (logP) and enhances the lightfastness of the resulting azo pigments by reducing the electron density of the azo bond, making it less susceptible to photolytic cleavage.

Part 2: Synthetic Pathways & Causality

The synthesis of **4-Chloro-2-methoxy-5-methylaniline** is a linear downstream process starting from p-cresidine. The critical step is the protection of the amine, as direct chlorination of the free amine would lead to uncontrolled oxidation and tar formation.

2.1 Pathway Visualization

The following diagram illustrates the divergence from the toluene precursor to the final derivatives.



[Click to download full resolution via product page](#)

Caption: Divergent synthesis pathways. p-Cresidine serves as the branch point between sulfonated food dyes and chlorinated industrial pigments.

Part 3: Toxicological Divergence

Both compounds are aniline derivatives with significant toxicological concerns, but the mechanism of action differs due to the chlorine substituent.[1]

3.1 Metabolic Activation (The P450 Route)[1][2]

- p-Cresidine (Carcinogen Group 2B):
 - Mechanism:[3] Primarily undergoes N-hydroxylation by CYP450 enzymes. The resulting N-hydroxy metabolite is esterified (acetylated or sulfated) to form a highly reactive nitrenium ion.
 - Target: This ion attacks DNA (specifically guanine residues), causing bladder tumors.
- **4-Chloro-2-methoxy-5-methylaniline:**
 - Mechanism:[3] The presence of Chlorine at C4 increases lipophilicity, potentially altering the absorption profile. While the N-hydroxylation pathway remains, the chlorine atom deactivates the ring, potentially slowing down the formation of the nitrenium ion compared to the parent.
 - Hematotoxicity: Chlorinated anilines are potent inducers of methemoglobinemia.[1] The chloro-group facilitates the redox cycling of hemoglobin (Fe^{2+} \rightarrow Fe^{3+}), reducing oxygen transport capacity more aggressively than non-chlorinated cresidine.

3.2 Toxicology Comparison Table

Parameter	p-Cresidine	4-Chloro-2-methoxy-5-methylaniline
IARC Classification	Group 2B (Possibly Carcinogenic)	Not specifically listed (Treat as Suspected Carcinogen)
Primary Acute Risk	Bladder Carcinogenicity	Methemoglobinemia (Cyanosis)
Metabolic Site	N-oxidation & Ring oxidation	N-oxidation (Ring oxidation blocked at C4)
Ames Test	Positive (with S9 activation)	Generally Positive (Mutagenic)

Part 4: Experimental Protocols

4.1 Protocol: Synthesis of 4-Chloro-2-methoxy-5-methylaniline

Rationale: Direct chlorination of p-cresidine fails due to amine oxidation. This protocol uses an acetylation protection strategy.

Reagents:

- p-Cresidine (13.7 g, 0.1 mol)
- Acetic Anhydride (12 mL)
- Sulfuryl Chloride (SO₂Cl₂)
- Hydrochloric Acid (6M)

Step-by-Step Workflow:

- Protection (Acetylation):
 - Dissolve p-cresidine in glacial acetic acid (50 mL).
 - Add acetic anhydride (1.1 eq) dropwise at 60°C.
 - Reflux for 1 hour. Pour into ice water to precipitate N-acetyl-p-cresidine. Filter and dry.

- Checkpoint: Verify MP ~125°C.
- Chlorination:
 - Suspend the dried acetylated intermediate in chlorobenzene or acetic acid.
 - Add Sulfuryl Chloride (1.05 eq) slowly at 20-30°C. Caution: SO₂ gas evolution.
 - Stir for 4 hours. The chlorine enters the position para to the acetamido group (Position 4 is actually occupied? No, in p-cresidine [2-methoxy-5-methylaniline], the acetamido is at 1. Position 4 is para to the amine and is open. Cl goes here).
- Hydrolysis (Deprotection):
 - Add 6M HCl to the reaction mixture and reflux for 6 hours.
 - Neutralize with NaOH to pH 9 to precipitate the free amine.
 - Purification: Recrystallize from ethanol/water.

4.2 Analytical Validation (HPLC)

Ensure the separation of the chlorinated product from the unreacted parent.

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).
- Mobile Phase:
 - A: 0.1% Phosphoric Acid in Water.
 - B: Acetonitrile.
- Gradient: 10% B to 80% B over 20 minutes.
- Detection: UV at 254 nm and 280 nm.
- Expected Retention:
 - p-Cresidine: ~8.5 min.

- **4-Chloro-2-methoxy-5-methylaniline**: ~12.2 min (Increased retention due to lipophilic Cl).

References

- National Toxicology Program (NTP). (1979). Bioassay of p-Cresidine for Possible Carcinogenicity.[4] Technical Report Series No. 142. [[Link](#)]
- PubChem. (2025).[5] Compound Summary: **4-Chloro-2-methoxy-5-methylaniline** (CAS 6376-14-3). [[Link](#)]
- International Agency for Research on Cancer (IARC). (1987). p-Cresidine Monograph - Volume 27, Supplement 7. [[Link](#)]
- Ullmann's Encyclopedia of Industrial Chemistry. (2012). Azo Dyes.[5][6] Wiley-VCH.[7] (General reference for synthesis pathways of azo intermediates). [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Metabolic activation of pyrrolizidine alkaloids: insights into the structural and enzymatic basis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic activation of the tumorigenic pyrrolizidine alkaloid, riddelliine, leading to DNA adduct formation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Methoxy-5-methylaniline | 120-71-8 [chemicalbook.com]
- 5. 2-Methoxy-5-Methylaniline | C8H11NO | CID 8445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. afirm-group.com [afirm-group.com]
- 7. para-Cresidine - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [difference between 4-Chloro-2-methoxy-5-methylaniline and cresidine derivatives]. BenchChem, [2026]. [[Online PDF](#)]. Available at:

[<https://www.benchchem.com/product/b1142042/docs#difference-between-4-chloro-2-methoxy-5-methylaniline-and-cresidine-derivatives>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)